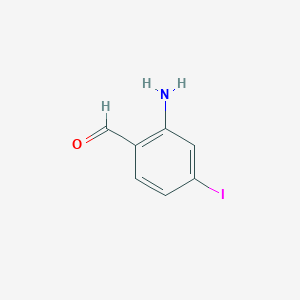

2-Amino-4-iodobenzaldehyde

Descripción

Significance in Modern Organic Synthesis and Medicinal Chemistry

The strategic placement of three distinct functional groups on the aromatic ring of 2-Amino-4-iodobenzaldehyde underpins its importance in contemporary organic synthesis and medicinal chemistry. The amino group and the aldehyde group are precursors for the construction of a wide array of heterocyclic systems, which are prevalent in the structures of many pharmaceuticals. The presence of the iodine atom is particularly significant as it allows for the introduction of further molecular complexity through various cross-coupling reactions.

In medicinal chemistry, derivatives of functionally substituted benzaldehydes, including iodo- and amino-substituted analogs, are explored for their potential bioactive properties. For instance, compounds derived from diiodobenzaldehydes have been synthesized and investigated for their antibacterial and antifungal activities. magtech.com.cn The core structure of this compound serves as a scaffold that can be elaborated to generate libraries of compounds for drug discovery programs.

Overview of Functionalized Benzaldehyde (B42025) Chemistry

Benzaldehyde and its derivatives are a cornerstone of organic chemistry, serving as key intermediates in the synthesis of a multitude of more complex molecules. bohrium.com The aldehyde group is highly reactive and participates in a wide range of chemical reactions, including nucleophilic additions, condensations, and oxidations. bohrium.com When additional functional groups are present on the benzene (B151609) ring, as in this compound, the reactivity of the molecule is further enhanced and diversified.

The amino group, being an electron-donating group, can influence the reactivity of the aromatic ring and the aldehyde. It can also act as a nucleophile or be transformed into other functional groups. The iodine atom, a halogen, is an excellent leaving group in nucleophilic aromatic substitution reactions and is a key participant in modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. sci-hub.sewikipedia.org This trifunctionality allows for a stepwise and controlled manipulation of the molecule, enabling the synthesis of complex target structures.

Historical Context of Aryl Iodides and Aminobenzaldehydes in Synthetic Transformations

The utility of aryl iodides and aminobenzaldehydes in synthetic chemistry has a rich history that predates modern cross-coupling reactions. Historically, the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provided a method to synthesize aryl halides, including aryl iodides, from aryl diazonium salts. numberanalytics.comwikipedia.org This was a significant advancement, as it allowed for the introduction of halogens onto an aromatic ring in a regiocontrolled manner. numberanalytics.comwikipedia.org

The Ullmann reaction, first reported by Fritz Ullmann in 1901, was another pivotal discovery that enabled the formation of carbon-carbon and carbon-heteroatom bonds using aryl halides and copper catalysts. magtech.com.cnwikipedia.org Although these early methods often required harsh reaction conditions, such as high temperatures, they laid the foundation for the development of more efficient and milder cross-coupling reactions that are widely used today. magtech.com.cnwikipedia.org

In a similar vein, 2-aminobenzaldehydes have long been recognized as valuable precursors for the synthesis of quinolines, an important class of heterocyclic compounds. The Friedländer synthesis, first described in 1882, involves the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing a reactive methylene (B1212753) group to form a quinoline (B57606). nih.gov This reaction has been a mainstay in heterocyclic chemistry for over a century and highlights the historical importance of aminobenzaldehydes as synthetic building blocks. nih.gov

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1260903-19-2 | sigmaaldrich.combldpharm.com |

| Molecular Formula | C₇H₆INO | sigmaaldrich.com |

| Molecular Weight | 247.04 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

| Purity | ≥98% | sigmaaldrich.com |

| InChI Key | BNHDYEGFRRJETH-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H6INO |

|---|---|

Peso molecular |

247.03 g/mol |

Nombre IUPAC |

2-amino-4-iodobenzaldehyde |

InChI |

InChI=1S/C7H6INO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H,9H2 |

Clave InChI |

BNHDYEGFRRJETH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1I)N)C=O |

Origen del producto |

United States |

Synthetic Methodologies for 2 Amino 4 Iodobenzaldehyde

Strategies for ortho-Aminated and para-Halogenated Benzaldehydes

The synthesis of benzaldehydes bearing an ortho-amino group and a para-halogen substituent is governed by the directing effects of the functional groups present on the aromatic ring. Halogens are ortho-, para-directing substituents, albeit deactivating, meaning they direct incoming electrophiles to the positions ortho and para to themselves. masterorganicchemistry.com The aldehyde group, being a deactivating group, directs incoming electrophiles to the meta position. These electronic properties necessitate carefully designed synthetic routes to achieve the desired 2-amino-4-iodo substitution pattern.

A general approach involves starting with a precursor that already contains one or more of the required functional groups or their masked equivalents. The sequence of introducing the remaining functionalities is critical to ensure the correct regiochemistry. For instance, introducing the iodine atom at a late stage onto a pre-formed aminobenzaldehyde scaffold can be a viable strategy.

Functional Group Interconversions on Aromatic Scaffolds Leading to 2-Amino-4-iodobenzaldehyde

Functional group interconversion is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. vanderbilt.eduimperial.ac.ukthieme-connect.com This approach is central to the synthesis of this compound, often starting from more readily available substituted benzene (B151609) derivatives.

Amination Approaches for Halogenated Benzaldehydes

The introduction of an amino group onto a halogenated benzaldehyde (B42025) precursor is a key strategy. Reductive amination of halogenated benzaldehydes can be employed to form the corresponding amines. nih.govresearchgate.net This process typically involves the reaction of the aldehyde with an amine source in the presence of a reducing agent. To achieve chemoselectivity and avoid undesired dehalogenation, specific catalytic systems are often required. For example, palladium catalysts supported on activated carbon (Pd/C), when calcined at specific temperatures, have shown high selectivity towards the amination of halogen-substituted benzaldehydes while minimizing the loss of the halogen. nih.govrsc.org

The reaction can be performed in two steps: first, the formation of an imine by reacting the halogen-substituted benzaldehyde with an amine source, followed by catalytic hydrogenation to the desired amine. nih.govgoogle.com

Table 1: Catalytic Systems for Reductive Amination

| Catalyst | Reducing Agent | Key Feature | Reference |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Calcination temperature affects selectivity, preventing dehalogenation. | nih.govrsc.org |

| Palladium-Copper on Carbon (PdCu/C) | Hydrogen Gas (H₂) | Bimetallic system enhances yield compared to Pd/C alone. | researchgate.net |

| Tin (Sn) Complexes | Hydrogen Gas (H₂) | Capable of imine reduction under pressure. | acs.org |

| Iron Catalysts | Hydrogen Gas (H₂) | Efficient for hydrogenation of imines at high pressure. | acs.org |

Iodination Strategies on Aminobenzaldehyde Precursors

An alternative approach involves the direct iodination of an aminobenzaldehyde precursor, such as 2-aminobenzaldehyde (B1207257). researchgate.net The amino group is a strong activating group and directs electrophiles to the ortho and para positions. Since the ortho positions are sterically hindered by the amino and aldehyde groups, iodination is expected to occur predominantly at the para position (C4).

Electrophilic iodination can be achieved using various iodinating agents. A common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent or a Lewis acid catalyst. For instance, the iodination of analogous compounds like 2-fluorobenzaldehyde (B47322) has been successfully carried out using iodine and zinc bromide (ZnBr₂) as a catalyst. Another effective iodinating agent is N-iodosuccinimide (NIS). A palladium-catalyzed ortho-iodination of benzaldehyde compounds using NIS has also been reported, which could potentially be adapted for this synthesis. google.com

Table 2: Reagents for Electrophilic Iodination

| Iodinating Agent | Catalyst/Conditions | Substrate Type | Reference |

| Iodine (I₂) / Potassium Iodide (KI) | Aqueous Ammonium (B1175870) Hydroxide (NH₄OH) | Activated Aromatic Rings (e.g., Phenols) | |

| Iodine (I₂) | Zinc Bromide (ZnBr₂) | Halogenated Benzaldehydes | |

| N-Iodosuccinimide (NIS) | Palladium Acetate (B1210297) | Benzaldehyde derivatives | google.com |

Ortho-Directed Metallation and Functionalization Tactics

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.cachem-station.com This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. chem-station.comdiva-portal.org The resulting aryllithium species can then be quenched with a suitable electrophile.

In the context of synthesizing this compound, a plausible route could involve a protected amine as the DMG. For example, a benzamide (B126) can function as a DMG, allowing for lithiation at the ortho position. nih.gov Subsequent reaction with an appropriate electrophile could install the aldehyde group or a precursor. Aldehydes themselves are generally not compatible with organolithium reagents, but they can be transiently protected in-situ to act as directing groups. chem-station.comharvard.edu

Alternatively, starting with a para-iodinated precursor, a directing group at the C1 position could direct metallation to the C2 position, which could then be aminated.

Multi-Step and One-Pot Synthesis of this compound

The synthesis of this compound is inherently a multi-step process, though one-pot variations of certain transformations can streamline the procedure. rsc.orgias.ac.inresearchgate.netrsc.org A multi-step synthesis allows for the careful and sequential introduction of the required functional groups, managing compatibility and regioselectivity at each stage. trine.edu

Reduction-Oxidation Sequences from Carboxylic Acid Derivatives

A logical multi-step synthesis of this compound can commence from a corresponding carboxylic acid derivative, such as 2-amino-4-iodobenzoic acid. This sequence involves the reduction of the carboxylic acid to a benzyl (B1604629) alcohol, followed by the selective oxidation of the alcohol to the desired aldehyde.

The reduction of carboxylic acids to primary alcohols can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Borane-mediated reductions, for example using a borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂), are also effective for this transformation. beilstein-journals.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org

The subsequent oxidation of the resulting 2-amino-4-iodobenzyl alcohol to this compound requires a mild and selective oxidizing agent to avoid over-oxidation to the carboxylic acid. A variety of reagents are available for this purpose. Biocatalytic methods using aldehyde dehydrogenases (ALDHs) have also been developed for the selective oxidation of aldehydes to carboxylic acids, highlighting the fine control needed in such transformations. nih.gov

A reverse sequence, involving the oxidation of a methyl group to a carboxylic acid, has also been documented in the synthesis of related iodo-substituted benzoic acids. For example, 2,3,5,6-tetrafluoro-4-iodobenzaldehyde has been oxidized to the corresponding benzoic acid using potassium permanganate (B83412) (KMnO₄). scispace.com

Oxidative Procedures for Aldehyde Formation

The synthesis of aromatic aldehydes, including this compound, frequently involves the oxidation of a methyl group on the benzene ring. The direct oxidation of the corresponding toluene (B28343) derivative, 2-amino-4-iodotoluene, represents a primary route for introducing the aldehyde functionality. Various oxidative reagents and conditions can be employed for this transformation, each with distinct advantages and limitations.

A common strategy involves the use of metal-based oxidants. For instance, manganese dioxide (MnO₂) is a well-established reagent for the selective oxidation of benzylic carbons to aldehydes. The reaction is typically performed in a non-polar solvent, and the solid nature of the reagent facilitates its removal from the reaction mixture upon completion. Another approach could involve ceric ammonium nitrate (B79036) (CAN), which can effect the oxidation of substituted toluenes.

More contemporary methods aim to replace stoichiometric heavy metal oxidants with catalytic systems. The I₂/DMSO catalytic system has emerged as a versatile and environmentally benign option for various oxidation processes. researchgate.net This system can facilitate the formation of aldehydes through a mechanism that may involve iodination followed by Kornblum oxidation. researchgate.net Research into the synthesis of related compounds, such as 4-iodobenzaldehyde (B108471) from 4-iodotoluene, highlights the ongoing development of new and efficient oxidative routes. cardiff.ac.uk Similarly, the oxidation of halogenated benzaldehydes to their corresponding benzoic acids using potassium permanganate (KMnO₄) is a well-documented transformation, demonstrating the reactivity of this class of compounds to strong oxidizing agents. nih.gov

| Oxidant/System | Typical Substrate | Advantages | Considerations | Relevant Findings |

|---|---|---|---|---|

| Manganese Dioxide (MnO₂) | Substituted Toluene | High selectivity for benzylic oxidation, heterogeneous (easy removal). | Requires stoichiometric amounts, can require long reaction times. | A standard method for converting activated methyl groups to aldehydes. |

| Potassium Permanganate (KMnO₄) | Substituted Toluene | Strong, inexpensive oxidant. | Can over-oxidize to carboxylic acid; generates significant MnO₂ waste. | Used to oxidize 2,3,5,6-tetrafluoro-4-iodobenzaldehyde to the corresponding acid. nih.gov |

| Iodine/DMSO | Aryl methyls, Alcohols | Mild conditions, avoids heavy metals, catalytic in iodine. | DMSO can be difficult to remove, may have substrate limitations. | A versatile and eco-friendly system for C-H oxidation and C-C bond formation. researchgate.net |

| Bio-Pd Nanoparticles | Aryl Halides (for coupling) | Green catalyst, high activity. | Primarily used in coupling reactions, not direct oxidation of toluenes. | Bio-Pd from Cupriavidus necator showed 88% conversion for 4-Iodobenzaldehyde in Heck couplings. rsc.org |

Green Chemistry and Sustainable Synthetic Routes to this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. These principles aim to reduce waste, minimize energy consumption, and utilize renewable resources and safer chemicals.

One key area of development is the use of sustainable solvents. The chemical Cyrene™, a bio-available solvent, is being investigated as a green replacement for commonly used dipolar aprotic solvents like N,N-dimethylformamide (DMF), which are facing regulatory restrictions. hud.ac.uk The development of synthetic protocols in such solvents is a significant step towards sustainability. hud.ac.uk

Catalysis is a cornerstone of green chemistry, and the use of biocatalysts or green catalytic systems offers substantial advantages. Hypervalent iodine reagents, for example, are used as green alternatives to heavy metal-based oxidants in various synthetic transformations. nih.gov Furthermore, palladium nanoparticles supported on biological scaffolds, known as bio-Pd, have demonstrated high catalytic activity. rsc.org Microorganisms such as Cupriavidus necator can be used to produce these nanoparticles, which are effective in reactions like the Heck coupling of iodoarenes, achieving high conversions under mild conditions. rsc.org

Mechanochemistry, which involves conducting reactions in the solid state using mechanical force (e.g., ball milling), represents a paradigm shift in sustainable synthesis. rsc.orgacs.org This solvent-free approach can lead to higher yields, shorter reaction times, and a significant reduction in waste, as measured by metrics like the E-factor. nih.govacs.org

Finally, designing one-pot, multi-component reactions is another crucial green strategy. A one-step synthesis of 2-aminobenzaldehyde from o-nitrotoluene using sodium polysulfide in an alcohol solvent has been reported as an efficient and environmentally friendly method that reduces synthesis steps and the use of organic solvents. google.com Enzyme-catalyzed reactions, such as those using α-chymotrypsin, are also being explored for one-pot syntheses, expanding the toolkit for sustainable chemical production. rsc.org

| Green Chemistry Principle | Approach | Example/Application | Potential Benefit for Synthesis |

|---|---|---|---|

| Safer Solvents | Use of bio-derived solvents | Cyrene™ as a replacement for DMF or NMP. hud.ac.uk | Reduces reliance on toxic and restricted solvents. |

| Catalysis | Biocatalysis with bio-Pd nanoparticles | Heck coupling of iodoarenes using bio-Pd from various microbes. rsc.org | High efficiency, renewable catalyst source, mild reaction conditions. |

| Catalysis | Use of hypervalent iodine reagents | Acting as green alternatives to heavy metal oxidants. nih.gov | Avoids toxic heavy metal waste streams. |

| Energy Efficiency | Mechanochemistry (Ball Milling) | Solvent-free synthesis of various organic compounds. rsc.orgacs.org | Eliminates solvent heating/cooling, reduces energy consumption and waste. |

| Atom Economy/Step Reduction | One-pot synthesis | One-step synthesis of 2-aminobenzaldehyde from o-nitrotoluene. google.com | Minimizes intermediate purification steps, reduces waste, and improves overall yield. |

| Catalysis | Enzyme Catalysis | α-chymotrypsin catalyzed one-pot reactions. rsc.org | High selectivity, biodegradable catalyst, operation in aqueous media. |

Reactivity and Reaction Mechanisms of 2 Amino 4 Iodobenzaldehyde

Transformations Involving the Aldehyde Moiety

The aldehyde group is a key functional group that readily participates in various addition and condensation reactions.

Condensation Reactions: Imine and Schiff Base Formation

The reaction of the aldehyde group of 2-Amino-4-iodobenzaldehyde with primary amines leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction is typically catalyzed by mild acid and involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. ambeed.com The reaction is reversible and often driven to completion by removing the water formed. masterorganicchemistry.com

These imine-forming reactions are fundamental in constructing more complex molecular architectures. For instance, the condensation of 2-aminobenzaldehydes with amines can be the first step in the synthesis of various nitrogen-containing heterocycles. nih.gov

Table 1: Examples of Imine Formation Reactions

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| This compound | Primary Amine (R-NH2) | Imine/Schiff Base |

| Aldehyde/Ketone | Primary Amine | Imine |

This table illustrates the general principle of imine formation. Specific examples involving this compound follow this pattern.

Nucleophilic Additions and Carbon-Carbon Bond Formations (e.g., Aldol-Type)

The electrophilic carbon of the aldehyde group in this compound is susceptible to attack by various nucleophiles. libretexts.org This leads to the formation of new carbon-carbon bonds, a cornerstone of organic synthesis.

Grignard and Organolithium Reagents: These strong nucleophiles add to the aldehyde to form secondary alcohols after an acidic workup.

Baylis-Hillman Reaction: This reaction involves the coupling of the aldehyde with activated alkenes, catalyzed by a nucleophile like a tertiary amine or phosphine, to create functionalized allylic alcohols. smolecule.com

Aldol-Type Reactions: While direct aldol (B89426) reactions with this compound are not extensively documented in the provided results, the aldehyde can act as an electrophilic partner in reactions with enolates or enolate equivalents to form β-hydroxy carbonyl compounds.

These nucleophilic addition reactions significantly expand the synthetic utility of this compound, allowing for the introduction of diverse carbon skeletons. smolecule.comsmolecule.com

Reductions to Benzyl (B1604629) Alcohols and Further Amines

The aldehyde group can be readily reduced to a primary alcohol, and the nitro group, if present in a precursor, can be reduced to an amine.

Reduction to Benzyl Alcohol: The aldehyde functionality of this compound can be selectively reduced to a primary alcohol, yielding (2-amino-4-iodophenyl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). smolecule.comorientjchem.org Catalytic hydrogenation using catalysts like palladium or platinum can also be employed. thieme-connect.degoogle.comthieme-connect.de In some synthetic routes, 2-nitrobenzaldehydes are hydrogenated to directly produce 2-aminobenzyl alcohols, where both the nitro and aldehyde groups are reduced. google.com

Reductive Amination: The aldehyde can react with an amine to form an imine in situ, which is then reduced to a secondary amine. This one-pot procedure, known as reductive amination, is a powerful method for forming C-N bonds. researchgate.netnih.gov Reagents like sodium cyanoborohydride (NaBH3CN) are often used for the reduction step. researchgate.net

Table 2: Reduction Reactions of the Aldehyde Group

| Starting Material | Reagent(s) | Product |

|---|---|---|

| This compound | NaBH4 or LiAlH4 | (2-amino-4-iodophenyl)methanol |

| 2-Nitrobenzaldehydes | H2, Metal Catalyst (e.g., Pd, Pt) | 2-Aminobenzyl alcohols |

Transformations Involving the Amino Moiety

The primary amino group is a versatile nucleophile and a key handle for constructing nitrogen-containing ring systems.

Acylation and Sulfonylation Reactions

The nucleophilic amino group of this compound readily reacts with acylating and sulfonylating agents.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acylated products (amides). This reaction is fundamental for protecting the amino group or for building more complex structures.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base provides N-sulfonylated products (sulfonamides). Polymer-bound reagents can be used as acid scavengers in these reactions. sigmaaldrich.com

These reactions are crucial for modifying the electronic properties of the molecule and for introducing functional groups that can direct further synthetic transformations.

Cyclization Reactions to Form Nitrogen-Containing Heterocycles

The juxtaposition of the amino and aldehyde groups on the benzene (B151609) ring makes this compound an excellent precursor for the synthesis of various fused nitrogen-containing heterocycles, particularly quinolines and quinazolines.

Quinazoline (B50416) Synthesis: One of the most significant applications of 2-aminobenzaldehydes is in the synthesis of quinazolines. For example, condensation of o-iodobenzaldehydes with amidine hydrochlorides under copper-catalyzed conditions can afford quinazolines. nih.govnih.gov Another approach involves the reaction of 2-aminobenzaldehydes with a nitrogen source like urea (B33335) or amides, often mediated by a catalyst, to construct the quinazoline core. scielo.brfrontiersin.org The reaction of 2-aminoaryl methanols (derived from the reduction of the corresponding aldehydes) with amides or nitriles is another powerful method for quinazoline synthesis. frontiersin.orgorganic-chemistry.org

Other Heterocycles: The reactivity of this compound can be harnessed to create other heterocyclic systems. For instance, palladium-catalyzed iminoannulation of internal alkynes with imines derived from o-iodobenzaldehydes can produce isoquinolines. ub.edu

The iodine atom on the ring also provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which can be performed before or after the cyclization step, adding another layer of synthetic versatility. smolecule.comchemscene.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| (2-amino-4-iodophenyl)methanol |

| This compound |

| 2-nitrobenzaldehydes |

| Amidine hydrochlorides |

| Benzyl alcohol |

| Imine |

| Isoquinolines |

| Lithium aluminum hydride |

| N-Substituted-(2-amino-4-iodobenzyl)amine |

| Quinazolines |

| Schiff Base |

| Sodium borohydride |

| Sodium cyanoborohydride |

| Sulfonamides |

| Tosyl chloride |

Diazotization and Subsequent Transformations

The primary amino group in this compound can be converted into a diazonium salt, a highly versatile intermediate, through a process known as diazotization. This reaction typically involves treating the aniline (B41778) derivative with nitrous acid (HONO), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. acs.orgacs.orgscirp.org

The resulting 4-iodo-2-formylbenzenediazonium salt is generally not isolated due to its instability and potential explosive nature. gla.ac.uk It serves as a transient intermediate that can undergo a variety of subsequent transformations, most notably Sandmeyer-type reactions, where the diazonium group is replaced by a wide range of nucleophiles. acs.orggla.ac.uk For instance, treatment with copper(I) halides (CuCl, CuBr) or potassium iodide (KI) can replace the diazonium group with the corresponding halogen. Although the starting material already contains an iodine atom, this reaction pathway offers a route to introduce other functionalities. One-pot diazotization and cyclization procedures have also been developed, highlighting the synthetic efficiency of using diazonium salt intermediates. gla.ac.uk

These transformations are crucial for synthesizing a variety of substituted benzaldehyde (B42025) derivatives that would be otherwise difficult to access. The reaction conditions, such as the acid used and the concentration of reagents, can be optimized to achieve high yields and minimize side reactions. acs.orgacs.org

Transformations Involving the Aryl Iodide Moiety

The carbon-iodine (C-I) bond in this compound is a key site for reactivity, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide compared to other aryl halides makes it an excellent substrate for these transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and this compound is a suitable substrate for such transformations. rsc.org The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base, is a prominent example. sigmaaldrich.com

Research has shown that the formyl (aldehyde) and amino groups are well-tolerated under Suzuki-Miyaura conditions, allowing for the selective functionalization of the C-I bond. oup.com For example, 4-iodobenzaldehyde (B108471) can participate in Suzuki-Miyaura coupling to produce biaryl compounds, which are key structures in materials science and medicinal chemistry. sigmaaldrich.com Similarly, 2-iodobenzaldehyde (B48337) derivatives undergo palladium-catalyzed annulation reactions with ynamides to form polysubstituted amino-indenones. researchgate.net Other palladium-catalyzed reactions applicable to aryl iodides include the Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Kumada (coupling with Grignard reagents) reactions, further expanding the synthetic possibilities. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions with Iodobenzaldehyde Derivatives

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | Biaryl aldehyde | sigmaaldrich.com |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst | Alkynylbenzaldehyde | nih.gov |

| Heck | Alkene | Pd catalyst, Base | Alkenylbenzaldehyde | nih.gov |

| Annulation | Ynamide | Pd catalyst | Amino-indenone | researchgate.net |

Copper-catalyzed coupling reactions provide an alternative and often complementary approach to palladium-based methods for forming C-N, C-O, and C-S bonds. researchgate.net The Ullmann condensation, a classic copper-catalyzed reaction, can be used to couple aryl halides with amines, alcohols, and thiols.

Studies on 2-iodobenzaldehydes have demonstrated their utility in copper-catalyzed reactions. For instance, an efficient one-pot synthesis of dibenzo[b,f] nih.govresearchgate.netthiazepines has been developed through a CuCl₂-catalyzed reaction of 2-iodobenzaldehydes with 2-aminobenzenethiols. researchgate.netnih.gov This process involves a condensation reaction followed by an intramolecular C-S bond coupling. Copper-catalyzed C-N coupling methodologies have also been successfully employed to synthesize complex spiro-oxindole derivatives from Ugi-adducts derived from 2-iodobenzaldehyde. researchgate.net These reactions are often advantageous due to the lower cost of copper catalysts compared to palladium.

The iodine atom of this compound can be readily swapped for a metal, typically lithium, through a halogen-metal exchange reaction. This is usually accomplished by treating the aryl iodide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. uni-muenchen.de

This exchange converts the electrophilic aryl iodide into a highly nucleophilic aryllithium species. The resulting organometallic intermediate can then react with a wide variety of electrophiles, enabling the introduction of different functional groups at the 4-position. The presence of the sensitive aldehyde and potentially reactive N-H bond requires careful selection of reaction conditions, often necessitating low temperatures and potentially the use of protecting groups or specialized flow chemistry techniques to manage the reactivity of the generated aryllithium intermediate. uni-muenchen.de

Recent advances in photochemistry have introduced photoredox catalysis as a mild and efficient method for initiating chemical transformations. For aryl iodides like this compound, visible-light photoredox catalysis can be used to achieve dehalogenation, effectively replacing the iodine atom with a hydrogen atom. diva-portal.org

This process typically involves a photocatalyst that, upon excitation by light, can facilitate a single-electron transfer (SET) to the aryl iodide. tdx.cat This leads to the formation of a radical anion, which then fragments to release an iodide anion and an aryl radical. The aryl radical subsequently abstracts a hydrogen atom from a hydrogen donor in the reaction mixture (e.g., a solvent or an additive) to yield the dehalogenated product. diva-portal.orgresearchgate.net These reactions are noteworthy for their mild conditions, often proceeding at room temperature and avoiding the use of harsh reagents. acs.org

Concurrent Reactivity of Multiple Functional Groups

A significant aspect of the chemistry of this compound is the ability to engage multiple functional groups in a single transformation or a one-pot sequence, leading to the rapid construction of complex molecular architectures. This concurrent or tandem reactivity is particularly valuable in the synthesis of heterocyclic compounds.

For example, the synthesis of quinazolines can be achieved from 2-aminobenzaldehyde (B1207257) derivatives, a reaction that inherently involves the participation of both the amino and aldehyde groups in a cyclization reaction. scielo.br Furthermore, multi-component reactions, such as the Ugi reaction, can utilize the aldehyde functionality of this compound, followed by an intramolecular copper-catalyzed coupling that involves the aryl iodide and a newly formed functional group, demonstrating a powerful cascade process. researchgate.net Similarly, one-pot procedures involving an initial condensation at the aldehyde group followed by a copper-catalyzed C-S coupling at the iodo position have been reported for the synthesis of dibenzothiazepines. nih.gov These strategies, which leverage the unique placement of reactive sites within the molecule, underscore the value of this compound as a sophisticated building block in modern organic synthesis.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The reactivity of this compound is characterized by the interplay of its three distinct functional groups: the nucleophilic amino group (-NH2), the electrophilic aldehyde group (-CHO), and the reactive carbon-iodine (C-I) bond on the aromatic ring. This multifunctionality makes the study of chemo-, regio-, and stereoselectivity crucial in predicting and controlling the outcomes of its chemical transformations. The selective manipulation of one functional group in the presence of the others is a key challenge and opportunity in the synthesis of complex molecules derived from this starting material.

Chemoselectivity

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In this compound, the aldehyde, amine, and aryl iodide can all be targeted under specific conditions.

Reactions at the Carbon-Iodine Bond: The C-I bond is particularly susceptible to palladium-catalyzed cross-coupling reactions due to the high reactivity of aryl iodides in such transformations. The Sonogashira coupling, for instance, allows for the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. This reaction can be performed with high chemoselectivity, leaving the amino and aldehyde moieties untouched. These groups can then be used for subsequent transformations. An example is the reaction with trimethylsilylacetylene (B32187) (TMSA) to form 2-amino-4-ethynylbenzaldehyde (B13451812) after a deprotection step. vulcanchem.com

Table 1: Chemoselective Cross-Coupling Reaction of this compound

| Reaction Type | Reactant | Catalyst/Reagents | Product | Selectivity |

|---|---|---|---|---|

| Sonogashira Coupling | Trimethylsilylacetylene (TMSA) | Pd Catalyst (e.g., Pd(PPh3)4), CuI, Base (e.g., Et3N) | 2-Amino-4-((trimethylsilyl)ethynyl)benzaldehyde | The reaction occurs exclusively at the C-I bond, with no reaction at the -NH2 or -CHO groups. |

Reactions at the Amino and Aldehyde Groups: The amino and aldehyde groups can react intramolecularly or with an external reagent in cyclization reactions to form various heterocyclic systems. The Friedländer annulation and related syntheses of quinolines or quinazolines are prime examples. In these reactions, the amino group acts as a nucleophile and the aldehyde as an electrophile, often in the presence of a suitable coreactant. For instance, reaction with compounds containing an active methylene (B1212753) group can lead to the formation of substituted quinolines. Similarly, reaction with urea or guanidine (B92328) derivatives can yield quinazolines. scielo.br These cyclizations are chemoselective, as the C-I bond does not typically participate and remains available for later functionalization. scielo.br

Table 2: Chemoselective Cyclization Reactions

| Reaction Type | Coreactant | Conditions | Product Class | Selectivity |

|---|---|---|---|---|

| Friedländer Annulation | Ketone with α-methylene group (e.g., Cyclohexanone) | Base or Acid Catalyst | 7-Iodo-tetrahydroacridine derivative | Reaction involves only the -NH2 and -CHO groups. The C-I bond is preserved. |

| Quinazoline Synthesis | Urea or Guanidine | Heating, potentially with a catalyst | 7-Iodoquinazolinone derivative | Condensation occurs between the amino, aldehyde, and the external reagent, leaving the C-I bond intact. |

Reactions at the Aldehyde Group: The aldehyde group can undergo standard transformations such as reduction, oxidation, or protection, often with high chemoselectivity. For example, selective protection of the aldehyde as a thioacetal can be achieved using thiols in the presence of a mild Lewis acid catalyst. researchgate.net This transformation is highly selective for the aldehyde over the less reactive amino group and the stable C-I bond. researchgate.net Similarly, condensation reactions like the Henry reaction (with nitroalkanes) can be directed specifically to the aldehyde function. acs.org

Regioselectivity

Regioselectivity is the preference for bond formation or breaking in one direction over all other possible directions. For this compound, this is particularly relevant in annulation reactions where new rings are formed.

In palladium-catalyzed annulation reactions with unsymmetrical alkynes, the substitution pattern of the benzaldehyde derivative dictates the regiochemical outcome. ub.edu Based on the principles of the Larock heteroannulation, the reaction of this compound with an unsymmetrical alkyne (RC≡CR') would involve oxidative addition of palladium to the C-I bond, followed by insertion of the alkyne. The regioselectivity of the alkyne insertion is often controlled by sterics, with the larger substituent on the alkyne orienting itself away from the aryl group and adjacent to the palladium atom. ub.edu Subsequent cyclization involving the amino group would lead to the formation of a substituted indole (B1671886), with the position of the R and R' groups being specifically determined.

A similar regiochemical question arises in the synthesis of indenones through annulation with ynamides. researchgate.netscispace.com While specific studies on this compound are limited, research on related 2-iodobenzaldehydes shows that the regioselectivity of the cyclization can be controlled by the nature of the ynamide substituent, leading to either 2-amido- or 3-amido-indenones. researchgate.net The presence of the electron-donating amino group at the C2 position in this compound would be expected to influence the electronic properties of the intermediate palladacycle, thereby affecting the regioselectivity of the subsequent bond-forming steps.

Table 3: Regioselectivity in Annulation Reactions

| Reaction Type | Reactant | Key Intermediate | Predicted Product | Regioselectivity Control |

|---|---|---|---|---|

| Larock Indole Synthesis | Unsymmetrical Alkyne (RC≡CR', where R is sterically larger than R') | Palladacycle | 5-Iodo-2-R-3-R'-indole (via hypothetical reaction at NH2) | Steric factors during alkyne insertion typically place the bulkier group (R) at the 2-position of the indole ring. ub.edu |

| Palladium-Catalyzed Iminoannulation | Unsymmetrical Alkyne (RC≡CR', where R is sterically larger than R') | Palladacycle | 7-Iodo-3-R-4-R'-isoquinoline (via prior conversion of -CHO to an imine) | Steric factors guide the regiochemistry of the cyclization, favoring one constitutional isomer over the other. ub.edu |

Stereoselectivity

Stereoselectivity is the preferential formation of one stereoisomer over another. Reactions involving the aldehyde group of this compound can be designed to proceed with high stereoselectivity.

The Horner-Wadsworth-Emmons (HWE) reaction, which involves the reaction of the aldehyde with a phosphonate (B1237965) carbanion, is a powerful tool for the stereoselective synthesis of alkenes. conicet.gov.ar By choosing the appropriate phosphonate reagent and reaction conditions (base, solvent, temperature), it is possible to control the formation of either the (E)- or (Z)-alkene. The HWE reaction is generally highly chemoselective for aldehydes. conicet.gov.ar

Similarly, the Henry reaction, a base-catalyzed C-C bond formation between an aldehyde and a nitroalkane, can create up to two new stereocenters. acs.org The use of chiral catalysts or auxiliaries can induce high levels of diastereoselectivity and enantioselectivity, leading to the formation of a single stereoisomer of the resulting nitro-alcohol product. While studies on 4-iodobenzaldehyde have shown success in stereoconvergent Henry reactions, the application to this compound presents an opportunity where the amino group could potentially act as an internal coordinating group, influencing the stereochemical course of the reaction. acs.org

Table 4: Potential Stereoselective Reactions at the Aldehyde Group

| Reaction Type | Reactant | Potential Outcome | Stereoselectivity Control |

|---|---|---|---|

| Horner-Wadsworth-Emmons (HWE) | Stabilized Phosphonate Ylide | (E)-alkene | The structure of the phosphonate reagent and reaction conditions (e.g., NaH, THF) typically favor the thermodynamically more stable (E)-isomer. conicet.gov.ar |

| Henry Reaction (Nitroaldol) | Nitroalkane (e.g., Nitroethane) | Chiral β-nitro alcohol | Use of a chiral base or catalyst (e.g., a chiral copper complex) can favor the formation of one of four possible stereoisomers. acs.org |

Derivatives and Analogues of 2 Amino 4 Iodobenzaldehyde

Structural Modifications at the Aldehyde Functionality

The aldehyde group (-CHO) is a highly reactive site for numerous chemical transformations, allowing for the introduction of diverse structural motifs.

Oxidation and Reduction: The aldehyde can be readily oxidized to form the corresponding 2-Amino-4-iodobenzoic acid using common oxidizing agents. Conversely, reduction of the aldehyde group, for instance with sodium borohydride (B1222165), yields 2-Amino-4-iodobenzyl alcohol. smolecule.com

Condensation Reactions: The aldehyde functionality is an excellent electrophile for condensation reactions. It reacts with active methylene (B1212753) compounds, such as malononitrile, in Knoevenagel-type condensations. chemmethod.com It also readily forms Schiff bases (imines) upon reaction with primary amines. This reaction is a key step in the synthesis of various heterocyclic systems, including certain pyrrolopyrimidine and quinazoline (B50416) derivatives. cosmosscholars.comresearchgate.net For example, the condensation of 2-Amino-4-iodobenzaldehyde with 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine leads to the formation of novel imino analogues. researchgate.net

Structural Modifications at the Amino Functionality

The primary amino group (-NH₂) serves as a nucleophilic center and can be modified through several standard reactions.

N-Acylation and N-Alkylation: The amino group can be acylated to form amides or alkylated to produce secondary and tertiary amines. These modifications can alter the electronic properties and steric bulk around the nitrogen atom.

Schiff Base Formation: In a reversal of roles from the aldehyde's perspective, the amino group of this compound can react with other aldehydes or ketones to form Schiff bases.

Diazotization: The primary aromatic amine can undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups.

Structural Modifications at the Aryl Iodide Functionality

The carbon-iodine bond is the most reactive of the aryl halides, making it an ideal site for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the range of accessible derivatives.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples the aryl iodide with terminal alkynes, creating arylalkyne structures. wikipedia.orgrsc.org The reaction is highly efficient for aryl iodides and can often be performed under mild conditions. wikipedia.orgnrochemistry.com For instance, 4-iodobenzaldehyde (B108471) is used to prepare 4-[2-(trimethylsilyl)ethynyl]benzaldehyde via Sonogashira coupling. sigmaaldrich.com Protection of the amino group may be necessary to prevent side reactions during the coupling process. vulcanchem.com

Heck Reaction: The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene, forming a substituted alkene. academie-sciences.frslideshare.net This reaction is a powerful tool for C-C bond formation and has been applied to various iodobenzaldehyde substrates. academie-sciences.fr

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction forms a new carbon-carbon bond between the aryl iodide and an organoboron compound, typically a boronic acid or ester. sigmaaldrich.com It is widely used to synthesize biaryl compounds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. numberanalytics.comsnnu.edu.cn This method provides a direct route to more complex substituted anilines.

| Reaction Type | Reactant | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkynes |

| Heck Reaction | Alkene | Pd catalyst, Base | Substituted Alkenes |

| Suzuki Coupling | Boronic Acid/Ester | Pd catalyst, Base | Biaryls |

| Buchwald-Hartwig Amination | Amine (Primary/Secondary) | Pd catalyst, Ligand, Base | Di- or Tri-substituted Anilines |

Heterocyclic Systems Derived from this compound

The combination of the ortho-amino and aldehyde groups provides a classic structural motif for the synthesis of various fused heterocyclic systems through condensation and cyclization reactions.

Pyrrolopyrimidines are a class of fused heterocycles with significant biological interest. cosmosscholars.com Research has demonstrated the synthesis of novel pyrrolopyrimidine derivatives starting from iodobenzaldehydes. cosmosscholars.comcosmosscholars.com One common synthetic route involves the reaction of this compound with a suitably functionalized pyrrolopyrimidine core. For example, new diiodobenzaldehyde derivatives of 4-aminopyrrolo[2,3-d]pyrimidine have been synthesized. cosmosscholars.comresearchgate.net The synthesis often proceeds through the formation of a Schiff base by condensing the aldehyde with an amino group on the pyrrolopyrimidine ring, followed by further transformations. cosmosscholars.comresearchgate.net

| Reactant | Reaction Description | Resulting Derivative |

|---|---|---|

| 4-aminopyrrolo[2,3-d]pyrimidine | Condensation reaction under reflux conditions. cosmosscholars.com | Diiodobenzaldehyde-PP derivatives. cosmosscholars.com |

| 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine | Treatment with substituted benzaldehydes to form imino analogues. researchgate.net | 4-[2-(substituted benzylidene)hydrazinyl]-7H-pyrrolo[2,3-d]pyrimidines. researchgate.net |

| 2-amino-5-aminomethylpyrrolo[2,3-d]pyrimidin-4-one | Suspension in dry methanol (B129727) followed by addition of sodium methoxide (B1231860) and sodium borohydride. prepchem.com | 2-amino-5-(p-iodobenzyl)aminomethylpyrrolo[2,3-d]pyrimidin-4-one. prepchem.com |

Quinazolines and their oxidized counterparts, quinazolinones, are another important class of heterocycles. The reaction of 2-aminobenzaldehydes is a cornerstone for their synthesis.

Quinazoline Synthesis: 2-Arylquinazolines can be synthesized via a copper-catalyzed cascade reaction of 2-aminobenzaldehyde (B1207257) derivatives with acetamidine (B91507) hydrochloride. uob.edu.ly Condensation of o-iodobenzaldehydes with amidine hydrochlorides under ligand-free copper-catalyzed conditions also affords quinazolines. nih.gov

Quinazolinone Synthesis: The synthesis of quinazolin-4(3H)-ones can be achieved by reacting 2-aminobenzaldehydes with a nitrogen source like urea (B33335). scielo.br For instance, 2-amino-3-bromo-5-iodobenzaldehyde serves as an intermediate for synthesizing the corresponding quinazoline derivative using urea and POCl₃. scielo.br Another approach involves the condensation of 2-aminobenzamides with aldehydes. rsc.org

2-Amino-4H-chromenes are synthesized through a one-pot, three-component reaction involving an aldehyde, an active methylene compound (like malononitrile), and a phenol (B47542) or naphthol derivative. chemmethod.comajgreenchem.com While this compound is a substituted benzaldehyde (B42025), the general mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile. chemmethod.com This is followed by a Michael addition of the phenol or naphthol to the resulting arylidene malononitrile, and subsequent intramolecular cyclization to form the chromene ring. chemmethod.com Various catalysts, including magnetic nanocatalysts and metal-organic frameworks (MOFs), have been employed to facilitate this synthesis under environmentally benign conditions. chemmethod.comrsc.org

Oxazol-5(4H)-ones and Triazin-6(5H)-ones

The synthesis of oxazol-5(4H)-ones, also known as azlactones, can be achieved through the condensation of N-acylamino acids with aldehydes. While direct synthesis of oxazol-5(4H)-ones from this compound is not explicitly detailed in the provided information, the closely related 4-iodobenzaldehyde is utilized in their formation. researchgate.net For instance, new unsaturated oxazol-5(4H)-ones have been synthesized by condensing 2-(4-(4-X-phenylsulfonyl)benzamido)acetic acids with 4-iodobenzaldehyde in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297). researchgate.net

These oxazol-5(4H)-one derivatives can then serve as intermediates for the synthesis of 1,2,4-triazin-6(5H)-ones. The reaction of these oxazolones with phenylhydrazine (B124118) in acetic acid with sodium acetate leads to the formation of the corresponding 1,2,4-triazin-6(5H)-ones. researchgate.netmdpi.com This two-step process highlights the utility of iodinated benzaldehydes in creating more complex heterocyclic systems. The general synthetic route involves the Erlenmeyer-Plochl reaction for the oxazolone (B7731731) formation, followed by reaction with a hydrazine (B178648) derivative to yield the triazinone. sphinxsai.comacgpubs.org

Table 1: Synthesis of Oxazol-5(4H)-ones and Triazin-6(5H)-ones

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2-(4-(4-X-phenylsulfonyl)benzamido)acetic acids, 4-Iodobenzaldehyde | Acetic anhydride, Sodium acetate | Unsaturated oxazol-5(4H)-one | researchgate.net |

Other Fused Aromatic and Heteroaromatic Ring Systems

The reactivity of this compound lends itself to the construction of various fused aromatic and heteroaromatic ring systems. The presence of the amino and aldehyde groups allows for condensation reactions to form heterocyclic rings, while the iodine atom provides a handle for transition-metal-catalyzed cross-coupling reactions to build more complex aromatic structures. chemscene.com

For example, diiodobenzaldehyde derivatives have been used in the synthesis of novel 4-aminopyrrolo[2,3-d]pyrimidine compounds. cosmosscholars.com The synthesis involves the reaction of the aldehyde with an appropriate amine to form a Schiff base, which can then undergo further cyclization reactions. cosmosscholars.com The resulting fused heterocyclic systems have shown potential as antibacterial and antifungal agents. cosmosscholars.com

Furthermore, the iodine atom on the benzaldehyde ring is a key functional group for palladium-catalyzed domino reactions, which enable the rapid and convergent synthesis of functionalized fused aromatic bicyclic compounds. scholaris.ca This methodology tolerates a wide range of functional groups, making it a powerful tool for creating diverse molecular architectures. scholaris.ca The synthesis of quinoline (B57606) derivatives, for instance, can be achieved through reactions involving iodinated benzaldehydes. researchgate.net

Synthesis of Noncanonical Amino Acid Analogues

This compound and its isomers are valuable precursors for the synthesis of noncanonical amino acids (ncAAs), which are amino acids not found among the 20 proteinogenic amino acids. biorxiv.org These ncAAs are crucial tools in protein engineering and drug discovery. nih.govmdpi.com

One approach to synthesizing ncAA analogues involves the lateral chain modification of natural amino acids like aspartic acid and glutamic acid. nih.govacs.org An electrochemical method has been developed for the side-chain decarboxylative arylation of these amino acids. nih.govacs.org While this method has been explored with 4-bromobenzaldehyde, the use of 4-iodobenzaldehyde was also investigated, though it resulted in a lower yield of the desired unnatural amino acid. nih.govacs.orgchemrxiv.orgunimi.it

Another strategy for synthesizing aromatic ncAAs is through a multi-enzyme cascade pathway in engineered E. coli. biorxiv.org This biosynthetic pathway can convert a range of aromatic aldehydes into L-aromatic ncAAs. biorxiv.org For example, para-iodobenzaldehyde has been efficiently converted into para-iodophenylalanine using this whole-cell catalyst system. biorxiv.org This demonstrates the potential for using iodinated benzaldehydes as substrates for the biotechnological production of novel amino acid analogues.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Iodobenzaldehyde |

| 2-(4-(4-X-phenylsulfonyl)benzamido)acetic acid |

| Acetic anhydride |

| Sodium acetate |

| Oxazol-5(4H)-one |

| Azlactone |

| 1,2,4-Triazin-6(5H)-one |

| Phenylhydrazine |

| 4-Aminopyrrolo[2,3-d]pyrimidine |

| Quinoline |

| Noncanonical amino acid |

| Aspartic acid |

| Glutamic acid |

| 4-Bromobenzaldehyde |

| para-Iodobenzaldehyde |

| para-Iodophenylalanine |

Spectroscopic Characterization Methodologies for 2 Amino 4 Iodobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and environment of atoms within a molecule. For 2-Amino-4-iodobenzaldehyde, ¹H and ¹³C NMR are fundamental for assigning the structure, while 2D NMR techniques can further elucidate complex structural features and spatial relationships in its derivatives.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a derivative, 2-amino-5-iodobenzaldehyde (B3176454), specific signals corresponding to the aldehyde proton, aromatic protons, and the amino group protons can be identified. researchgate.net For instance, the aldehyde proton typically appears as a singlet at a downfield chemical shift, around 9.78 ppm. researchgate.net The protons of the aromatic ring appear in the range of 6.48 to 7.74 ppm, with their multiplicity and coupling constants providing information about their relative positions on the ring. researchgate.net The broad signal for the amino (-NH₂) protons is observed at around 6.16 ppm. researchgate.net

Detailed ¹H NMR data for a related compound, 2-amino-5-iodobenzaldehyde, is presented in the table below:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.78 | s (singlet) |

| Aromatic (H-6) | 7.74 | s (singlet) |

| Aromatic (H-4) | 7.53-7.50 | m (multiplet) |

| Aromatic (H-3) | 6.48 | d (doublet) |

| Amino (-NH₂) | 6.16 | br (broad) |

| Source: Journal of Organic Chemistry, 75(4), 1188-1196; 2010 researchgate.net |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. In the ¹³C NMR spectrum of the related 2-amino-5-iodobenzaldehyde, the carbonyl carbon of the aldehyde group is typically observed at a downfield chemical shift, around 192.8 ppm. researchgate.net The carbon atoms of the aromatic ring appear in the range of approximately 75.4 to 149.2 ppm. researchgate.net The carbon atom bonded to the iodine (C-I) has a characteristic chemical shift, which in this isomer is found at 75.4 ppm. researchgate.net

A summary of the ¹³C NMR data for 2-amino-5-iodobenzaldehyde is provided below:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 192.8 |

| C-NH₂ | 149.2 |

| C-H (Aromatic) | 143.7 |

| C-H (Aromatic) | 143.3 |

| C-H (Aromatic) | 120.9 |

| C-CHO | 118.4 |

| C-I | 75.4 |

| Source: Journal of Organic Chemistry, 75(4), 1188-1196; 2010 researchgate.net |

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity and spatial relationships between atoms in more complex derivatives of this compound. mdpi.comresearchgate.netresearchgate.net

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, helping to establish the sequence of protons in the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for confirming the substitution pattern on the benzene (B151609) ring and the connectivity of the aldehyde and amino groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can be useful in determining the conformation of flexible side chains in derivatives.

The application of these techniques is essential for the unambiguous structural elucidation of novel derivatives synthesized from this compound. mdpi.comresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives exhibits characteristic absorption bands corresponding to the amino (-NH₂), aldehyde (-CHO), and aromatic C-H and C=C bonds.

For a derivative of diiodobenzaldehyde, the IR spectrum shows characteristic bands for the N-H stretching of the amino group, typically in the region of 3109-3113 cm⁻¹. cosmosscholars.com The aldehydic C-H stretching is observed around 2999–3033 cm⁻¹. cosmosscholars.com The C=C stretching vibrations of the aromatic ring appear as two distinct bands in the range of 1581–1585 cm⁻¹ and 1475–1481 cm⁻¹. cosmosscholars.com The aromatic C-N stretching is found between 1330 and 1336 cm⁻¹. cosmosscholars.com

A table summarizing the characteristic IR absorption bands for a diiodobenzaldehyde derivative is shown below:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Amino) | 3113 |

| C-H Stretch (Aldehydic) | 2992 |

| C=C Stretch (Aromatic) | 1581 / 1476 |

| C-N Stretch (Aromatic) | 1332 |

| Source: International Journal of Membrane Science and Technology, 10(5), 1072-1077 cosmosscholars.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular weight is 247.03 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The fragmentation pattern in the mass spectrum can provide valuable structural information. For instance, the loss of the aldehyde group (CHO) or the iodine atom would result in characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. Aromatic compounds like this compound and its derivatives exhibit characteristic absorption bands due to π→π* and n→π* transitions. cosmosscholars.com

In a study of diiodobenzaldehyde derivatives, UV-Vis spectra recorded in DMF showed absorption maxima corresponding to these transitions. cosmosscholars.com For one such derivative, a π→π* transition was observed at 230 nm and an n→π* transition at 325 nm. cosmosscholars.com These electronic transitions are influenced by the substitution pattern on the aromatic ring and the nature of the solvent.

The UV-Vis absorption data for a diiodobenzaldehyde derivative is presented below:

| Electronic Transition | Wavelength (λmax, nm) |

| π→π | 230 |

| n→π | 325 |

| Source: International Journal of Membrane Science and Technology, 10(5), 1072-1077 cosmosscholars.com |

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray diffraction (XRD) stands as a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This powerful analytical method provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a definitive structural picture of a molecule in its solid state. For this compound and its derivatives, single-crystal XRD is indispensable for understanding the precise molecular geometry and the nature of non-covalent interactions that govern the crystal packing.

The fundamental principle of X-ray diffraction lies in the scattering of X-rays by the electron clouds of atoms within a crystal lattice. When a beam of monochromatic X-rays strikes a crystal, the waves are diffracted in specific directions, creating a unique diffraction pattern of varying intensities. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule and, from that, determine the exact position of each atom.

In the context of this compound, XRD analysis would be crucial for:

Confirming the molecular structure: Unambiguously verifying the connectivity of the amino, iodo, and aldehyde functional groups to the benzene ring.

Determining conformational preferences: Establishing the orientation of the aldehyde and amino groups relative to the phenyl ring and to each other.

Elucidating intermolecular interactions: Identifying and quantifying hydrogen bonds (e.g., N-H···O, N-H···I) and halogen bonds (e.g., I···O, I···N) that play a critical role in the supramolecular assembly of the crystal structure.

Research Findings from Derivatives

Studies on derivatives of iodobenzaldehyde highlight the importance of intermolecular interactions in defining the crystal lattice. For instance, the crystal structure of derivatives of 4-iodobenzaldehyde (B108471) has been a subject of interest. In a study on 4-(4-iodobenzylideneamino)-2,2,6,6-tetramethylpiperidin-1-yloxyl, a derivative of 4-iodobenzaldehyde, two distinct crystallographic phases (α and β) were identified. oup.com These phases exhibit different intermolecular magnetic interactions, with the α-phase showing ferromagnetic behavior and the β-phase being antiferromagnetic. oup.com This polymorphism underscores how subtle changes in crystal packing, dictated by non-covalent interactions, can lead to vastly different physical properties.

Another relevant investigation focused on 2,3,5,6-Tetrafluoro-4-iodo-benzaldehyde and its N-benzyl derivative. researchgate.net Single-crystal X-ray diffraction of the N-benzyl derivative revealed that the crystal structure is organized into infinite one-dimensional chains through intermolecular N···I halogen bonding. researchgate.net This type of interaction, where the iodine atom acts as a halogen bond donor to the nitrogen atom of a neighboring molecule, is a significant directional force in crystal engineering. Given that this compound possesses both an iodine atom and an amino group, the potential for similar N···I halogen bonding, as well as hydrogen bonding involving the amino and aldehyde groups, is high.

The crystallographic data for the N-benzyl derivative of 2,3,5,6-Tetrafluoro-4-iodo-benzaldehyde is presented in the table below.

| Compound | Formula | Crystal System | Space Group |

| N-benzyl-1-(4-iodo-2,3,5,6-tetrafluorophenyl)methanimine | C₁₄H₇F₄IN | Triclinic | P-1 |

Data sourced from a study on the preparation and application of 2,3,5,6-Tetrafluoro-4-iodo-benzaldehyde. researchgate.net

Furthermore, research on 3-iodobenzaldehyde (B1295965) has shown that it crystallizes in the monoclinic space group P2₁/c. researchgate.net The solid-state structure is stabilized by C−H···O hydrogen bonds and I···O interactions. researchgate.net This again emphasizes the role of the iodine atom and the aldehyde group in directing the crystal packing.

The table below summarizes the crystallographic data for 3-iodobenzaldehyde.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (˚) |

| 3-Iodobenzaldehyde | C₇H₅IO | Monoclinic | P2₁/c | 12.234(3) | 5.869(1) | 11.234(2) | 108.79(2) |

Data sourced from a study on 3-Iodobenzaldehyde. researchgate.net

These examples from related iodo-substituted benzaldehydes strongly suggest that the solid-state structure of this compound will be heavily influenced by a network of hydrogen bonds originating from the amino group and halogen bonds involving the iodine atom. An X-ray diffraction study would be the definitive method to reveal these intricate structural details.

Computational and Theoretical Studies on 2 Amino 4 Iodobenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of molecular systems due to its favorable balance of accuracy and computational cost. For 2-Amino-4-iodobenzaldehyde, DFT calculations, often employing the B3LYP functional, yield comprehensive data on its molecular framework and electronic behavior.

The electronic structure is analyzed through the distribution of electron density and the nature of chemical bonds. The presence of the electron-donating amino group and the electron-withdrawing iodine atom and aldehyde group creates a unique electronic environment on the aromatic ring.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-I | Data not available | ||

| C-N | Data not available | ||

| C=O | Data not available | ||

| C-C (aromatic) | Data not available | ||

| C-C-I | Data not available | ||

| C-C-N | Data not available | ||

| C-C-C (ring) | Data not available | ||

| H-N-C-C | |||

| O=C-C-C |

Note: Specific calculated values from peer-reviewed literature are not publicly available. The table structure is representative of typical outputs from geometry optimization studies.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

In this compound, the HOMO is typically localized on the electron-rich amino group and the aromatic π-system. In contrast, the LUMO is often centered on the electron-deficient aldehyde group.

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Note: Specific calculated values are not available in the public domain. This table illustrates the typical data generated.

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of the molecule. By calculating the vibrational frequencies and their corresponding intensities, each normal mode of vibration can be assigned to specific stretching, bending, or torsional motions of the atoms. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. For instance, characteristic vibrational modes for the N-H stretches of the amino group, the C=O stretch of the aldehyde, and the C-I stretch can be precisely identified.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. Green regions are neutral. For this compound, the MEP surface would show negative potential around the oxygen atom of the carbonyl group and positive potential near the hydrogen atoms of the amino group. The iodine atom can exhibit a region of positive potential known as a "sigma-hole," which is significant for halogen bonding.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the electronic transitions and UV-Visible absorption properties, Time-Dependent DFT (TD-DFT) calculations are employed. This method calculates the energies of excited states, allowing for the prediction of the absorption wavelengths (λmax) and oscillator strengths of electronic transitions. These calculations can explain the observed color and photophysical behavior of the compound, correlating the π→π* and n→π* transitions with the specific molecular orbitals involved.

Ab Initio Methods for Intermolecular Interactions and Hydrogen Bonding

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are used for highly accurate calculations, particularly for studying non-covalent interactions. In the context of this compound, these methods can be used to investigate the strength and nature of intermolecular hydrogen bonds (e.g., between the amino group of one molecule and the aldehyde oxygen of another) and halogen bonds (involving the iodine atom). These interactions are fundamental to understanding the compound's solid-state packing and its behavior in solution.

Computational Mechanistic Studies of this compound Reactions

Computational mechanistic studies are essential tools for modern chemistry, allowing researchers to map out the intricate details of a chemical reaction at the molecular level. These in silico methods, particularly those based on Density Functional Theory (DFT), are used to calculate the energies of reactants, products, intermediates, and transition states, thereby constructing a complete energy profile of a reaction pathway.

For a molecule like this compound, which contains multiple reactive sites (an amino group, an aldehyde group, and a carbon-iodine bond), computational studies can predict which reaction pathways are most likely to occur. For instance, in reactions involving both an amine and an aldehyde, such as the formation of a Schiff base, DFT calculations can identify the key transition states. Studies on the reaction between benzaldehyde (B42025) and 4-amine-4H-1,2,4-triazole have successfully used DFT to characterize transition states for hemiaminal formation and the subsequent dehydration to the final Schiff base. nih.govcanterbury.ac.uk The first transition state typically involves the nucleophilic attack of the amino group onto the aldehyde's carbonyl carbon, coupled with a hydrogen transfer. nih.govcanterbury.ac.uk A similar approach could be applied to the intramolecular or intermolecular reactions of this compound to predict its behavior.

Furthermore, DFT calculations can elucidate the role of substituents on reactivity. The presence of the amino group (an electron-donating group) and the iodine atom (an electron-withdrawing and good leaving group) on the benzene (B151609) ring significantly influences the electronic properties and, consequently, the reactivity of the aldehyde group. Computational models can quantify these effects. For example, DFT studies on the iodination of anilines have detailed the reaction mechanism and the influence of the reaction environment. researchgate.net Similarly, research on substituted benzaldehydes has used computational methods to clarify reaction mechanisms and explain product distributions. beilstein-journals.org

A typical output from a computational mechanistic study includes the calculated energies for each step of a proposed reaction. This data allows for the determination of activation energies (the energy barrier that must be overcome for a reaction to proceed), which are crucial for predicting reaction rates and feasibility.

Table 1: Illustrative Example of Calculated Energy Data for a Hypothetical Reaction Step

This table demonstrates the type of data generated from a DFT calculation for a single reaction step, such as the initial nucleophilic attack in a Schiff base formation.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State (TS1) | Highest energy point on the path from reactants to intermediate | +15.2 |

| Intermediate 1 | Product of the first reaction step | -5.8 |

| Activation Energy | Energy difference (TS1 - Reactants) | 15.2 |

Note: The values in this table are hypothetical and for illustrative purposes only. They represent the kind of energetic data that would be obtained from a DFT study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a compound with its activity or a specific property, such as reactivity. nih.gov These models are invaluable for predicting the properties of new or untested chemicals, saving time and resources. researchgate.net

While no specific QSAR model for the reactivity of this compound is publicly documented, the principles of QSAR can be applied to predict its behavior. A QSAR model for the reactivity of a series of aromatic aldehydes would be built by:

Compiling a Dataset: A set of aromatic aldehydes with experimentally measured reactivity data (e.g., reaction rate constants) is gathered.

Calculating Descriptors: For each molecule in the dataset, a variety of molecular descriptors are calculated. These are numerical values that represent different aspects of the molecule's structure and properties.

Developing a Model: Statistical methods, such as Multiple Linear Regression (MLR), are used to find a mathematical equation that best correlates the descriptors with the observed reactivity. researchgate.net

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques.

For a molecule like this compound, several types of descriptors would be crucial for predicting its reactivity. QSAR studies on the aquatic toxicity of aromatic aldehydes have shown that reactivity is often linked to two main factors: the ability to penetrate cell membranes (hydrophobicity) and the intrinsic chemical reactivity (electrophilicity). nih.gov

Key descriptors for a reactivity QSAR model of substituted benzaldehydes would include:

Hydrophobicity Descriptors: The most common is the logarithm of the octanol-water partition coefficient (log K_ow), which measures how a compound distributes between an oily and an aqueous phase. nih.gov

Electronic Descriptors: These quantify the electronic effects of substituents. Examples include Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of a substituent, or quantum chemical descriptors like the calculated charge on the aldehyde carbon atom or the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Studies have successfully used electronic descriptors like maximum acceptor superdelocalizability (A_max) to improve QSAR models for aromatic aldehydes. nih.gov

Steric Descriptors: These account for the size and shape of the molecule, which can influence how easily a reagent can approach the reactive site.

Table 2: Hypothetical QSAR Data for Predicting the Reactivity of Aromatic Aldehydes

This table illustrates the structure of a dataset that could be used to build a QSAR model. The reactivity data is hypothetical.